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6-Chloro-N,N-dipropylpyrimidin-4-amine

Cat. No.: B1361743
CAS No.: 951885-40-8
M. Wt: 213.71 g/mol
InChI Key: YXNOZPKYQOLASD-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Derivatives in Organic Synthesis

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of bio-organic chemistry. gsconlinepress.comresearchgate.net Its derivatives are fundamental components of life, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids (DNA and RNA). gsconlinepress.com This inherent biological relevance has spurred extensive research into the synthesis and application of pyrimidine derivatives. growingscience.comheteroletters.org

In organic synthesis, the pyrimidine scaffold serves as a versatile platform for constructing a vast array of complex molecules. growingscience.com Researchers have developed numerous synthetic methodologies, such as the Biginelli reaction, to create diverse pyrimidine-based compounds. researchgate.net These derivatives are not only crucial for studying biological processes but also exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. heteroletters.orgresearchgate.netorientjchem.org Consequently, the pyrimidine nucleus is a privileged structure in drug discovery and development. gsconlinepress.commdpi.com

Significance of Chlorinated Pyrimidines as Synthetic Intermediates

Chlorinated pyrimidines are highly valuable intermediates in organic synthesis due to the reactivity of the chlorine substituent. thieme.de The chlorine atom, being an effective leaving group, facilitates nucleophilic aromatic substitution reactions. This allows for the strategic introduction of a wide variety of functional groups onto the pyrimidine ring, including amino, alkoxy, and thioether moieties. biomedpharmajournal.org

Compounds like 4,6-dichloropyrimidine (B16783) serve as key starting materials for the synthesis of numerous agrochemicals and pharmaceuticals. google.comjustia.com For instance, 4,6-dichloropyrimidine is a crucial intermediate in the manufacture of certain fungicides. justia.com The synthesis of these chlorinated precursors can be achieved through various methods, such as the reaction of dihydroxypyrimidines with chlorinating agents like phosphorus oxychloride or phosgene. thieme.degoogle.comjustia.com The ability to selectively replace the chlorine atoms makes these compounds powerful tools for building molecular complexity and accessing novel chemical entities. nih.gov

Contextualization of N,N-Dialkylaminopyrimidines in Chemical Research

N,N-Dialkylaminopyrimidines represent a significant subclass of pyrimidine derivatives where a tertiary amino group is attached to the pyrimidine core. The synthesis of these compounds is commonly achieved by reacting a chlorinated pyrimidine with a secondary amine (a dialkylamine), in a nucleophilic substitution reaction. nih.gov

The incorporation of an N,N-dialkylamino group, such as the N,N-dipropylamino group in the title compound, significantly influences the molecule's physicochemical properties. These alkyl groups can affect the compound's solubility, lipophilicity, and steric profile. This modulation of properties is a key strategy in medicinal chemistry for optimizing the biological activity and pharmacokinetic profile of a lead compound. The electronic nature of the dialkylamino group also impacts the reactivity of the pyrimidine ring itself. For example, the diethylamino analogue, 6-Chloro-N4,N4-diethylpyrimidine-2,4-diamine, is a known chemical entity with documented properties. nih.gov

Rationale for Investigating the Chemistry of 6-Chloro-N,N-dipropylpyrimidin-4-amine

The chemical structure of this compound presents a compelling case for detailed investigation. It synergistically combines the key features of the aforementioned classes: the biologically relevant pyrimidine core, a reactive chlorine handle for further functionalization, and a property-modulating N,N-dialkylamino group.

The primary rationale for its investigation lies in its potential as a versatile synthetic building block. The chlorine atom at the 6-position is susceptible to nucleophilic displacement, opening a pathway for the synthesis of a library of 4,6-disubstituted pyrimidines. biomedpharmajournal.orgnih.gov By reacting this compound with various nucleophiles, chemists can systematically introduce different functionalities at the 6-position. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, where researchers aim to understand how specific structural modifications affect a compound's biological activity. The N,N-dipropylamino group provides a fixed structural element while the 6-position is varied, allowing for a focused exploration of the chemical space and the potential development of novel therapeutic agents or materials. biomedpharmajournal.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClN3 B1361743 6-Chloro-N,N-dipropylpyrimidin-4-amine CAS No. 951885-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N,N-dipropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNOZPKYQOLASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650060
Record name 6-Chloro-N,N-dipropylpyrimidin-4-amine
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Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-40-8
Record name 6-Chloro-N,N-dipropyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-dipropylpyrimidin-4-amine
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Synthetic Methodologies for 6 Chloro N,n Dipropylpyrimidin 4 Amine

Strategies for Constructing the Pyrimidine (B1678525) Core

The formation of the central pyrimidine ring is the foundational step in the synthesis of 6-Chloro-N,N-dipropylpyrimidin-4-amine. This is typically achieved through the creation of a 4,6-dihydroxypyrimidine (B14393) intermediate, which serves as a versatile precursor for subsequent functionalization.

Cyclocondensation Reactions Utilizing Relevant Precursors

The most common and established method for the synthesis of the pyrimidine core in this context is the Principal Synthesis, which involves the cyclocondensation of a three-carbon component with a compound containing an N-C-N fragment. For the preparation of the 4,6-dihydroxypyrimidine precursor, a malonic acid derivative, such as a malonate ester, is typically reacted with a formamide-related reagent in the presence of a strong base.

The reaction of a malonate with formamide (B127407) and an alkali metal alkoxide at elevated temperatures is a well-documented method for producing 4,6-dihydroxypyrimidine. mdpi.compatsnap.com This process involves the initial formation of a salt of the dihydroxypyrimidine, which is then neutralized to yield the desired product. The choice of the malonate and the reaction conditions can be optimized to improve yields and purity.

PrecursorsBaseSolventConditionsProduct
Malonate Ester, FormamideSodium AlkoxideAlcoholElevated Temperature4,6-dihydroxypyrimidine

Annulation Approaches for Pyrimidine Ring Formation

Annulation strategies provide alternative routes to the pyrimidine core. These methods often involve the reaction of a substrate already containing a portion of the heterocyclic ring with reagents that complete the cyclization. While less common for the direct synthesis of the 4,6-dihydroxypyrimidine precursor in this specific synthetic pathway, annulation reactions are a significant part of pyrimidine chemistry. For instance, a [3+3] annulation of amidines with saturated ketones, mediated by a copper catalyst and an oxidant, can lead to the formation of substituted pyrimidines. While not directly applicable to the synthesis of the dihydroxy intermediate, this highlights the versatility of annulation approaches in pyrimidine synthesis.

Introduction of the Chloro Substituent at C-6

With the 4,6-dihydroxypyrimidine core in hand, the next critical step is the introduction of the chloro substituent. This is typically achieved by converting the hydroxyl groups into chlorine atoms.

Direct Halogenation Methods

Direct halogenation of the pyrimidine ring at the C-6 position is generally not a feasible method for this synthesis as it would require a pre-existing pyrimidine ring with an activating group at the C-4 position and a leaving group at C-6. The more practical approach is the conversion of the hydroxyl groups of the 4,6-dihydroxypyrimidine intermediate.

A widely used and effective method for this transformation is the reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com This reaction, often carried out in the presence of a base like N,N-diisopropylethylamine, converts the dihydroxy pyrimidine to 4,6-dichloropyrimidine (B16783). google.com The Vilsmeier-Haack reaction conditions, which involve the use of a substituted amide and phosphorus oxychloride, can also be employed for the chlorination of hydroxylated pyrimidines. wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.com

SubstrateReagentBase (optional)ConditionsProduct
4,6-dihydroxypyrimidinePhosphorus oxychloride (POCl₃)N,N-diisopropylethylamineHeating4,6-dichloropyrimidine

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, are typically used to replace one halogen with another. In the context of this synthesis, once the 4,6-dichloropyrimidine is formed, a halogen exchange is not the primary method for introducing the chloro group at the C-6 position. The direct chlorination of the dihydroxy precursor is the more direct and efficient route.

Introduction of the N,N-Dipropylamino Substituent at C-4

The final step in the synthesis of this compound is the regioselective introduction of the N,N-dipropylamino group at the C-4 position. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction on the 4,6-dichloropyrimidine intermediate.

The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. By carefully controlling the reaction conditions, it is possible to achieve selective mono-substitution. The reaction of 4,6-dichloropyrimidine with one equivalent of di-n-propylamine, in the presence of a base such as potassium carbonate and in a suitable solvent like DMF, is expected to yield the desired this compound. nih.govnih.govresearchgate.net The steric hindrance of the dipropylamino group can also contribute to the selectivity of the mono-substitution.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the formation of the monosubstituted product and to minimize the formation of the disubstituted by-product. sci-hub.se

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyrimidines with Dipropylamine (B117675)

The most prevalent and well-documented method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes a dihalogenated pyrimidine, typically 4,6-dichloropyrimidine, as the electrophilic substrate and dipropylamine as the nucleophile. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two electron-withdrawing chlorine atoms, facilitates the attack by the amine.

Catalytic Enhancements in Amination Reactions

While the SNAr reaction can proceed without a catalyst, the use of transition metal catalysts, particularly palladium complexes, can significantly enhance the reaction scope and efficiency. Palladium-catalyzed amination, often referred to as Buchwald-Hartwig amination, is a powerful tool for the formation of C-N bonds. These catalytic systems can facilitate the reaction with less nucleophilic amines and can sometimes offer improved regioselectivity. For instance, the introduction of a second amino substituent in 4-amino-6-chloropyrimidine (B18116) has been successfully achieved using Pd(0) catalysis. nih.gov

Regioselectivity and Diastereoselectivity Considerations in SNAr

A key consideration in the synthesis of this compound from 4,6-dichloropyrimidine is regioselectivity. The two chlorine atoms on the pyrimidine ring are not equivalent. The C4 and C6 positions are electronically distinct due to the influence of the two nitrogen atoms in the ring. In the vast majority of cases, nucleophilic attack by an amine occurs preferentially at the C4 position of 4,6-dichloropyrimidine. This regioselectivity is attributed to the greater electrophilicity of the C4 position. The synthesis of a variety of 4-amino-6-chloropyrimidine derivatives, such as those containing adamantane (B196018) nih.gov and N-methyl-N-phenyl groups nih.gov, demonstrates this consistent C4 selectivity. As diastereoselectivity is not a factor in the synthesis of the achiral target compound, it is not a relevant consideration.

Derivatization of Primary or Secondary Amine Precursors

Multicomponent Reactions (MCRs) for Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent an efficient and atom-economical approach to complex molecules. orgchemres.org The synthesis of pyrimidine derivatives is amenable to MCR strategies. orgchemres.orgresearchgate.netnih.gov These reactions often proceed through a cascade of events, forming multiple bonds in one pot. For example, the synthesis of pyrido[2,3-d:5,6-d']dipyrimidines has been achieved through one-pot multicomponent reactions. nih.gov While a specific MCR for the direct synthesis of this compound has not been reported, the general applicability of MCRs to pyrimidine synthesis suggests that a convergent approach involving dipropylamine or a derivative as one of the components could potentially be developed. Such reactions are valued for their efficiency and their alignment with the principles of green chemistry. orgchemres.org

Modern Synthetic Techniques Applicable to this compound

Modern synthetic techniques can offer significant advantages in terms of reaction time, yield, and safety. Microwave-assisted synthesis, for instance, has been shown to accelerate organic reactions, including the synthesis of pyrimidine derivatives. The use of microwave irradiation can lead to rapid heating and can significantly reduce reaction times compared to conventional heating methods. While not specifically reported for the target compound, this technique is broadly applicable to SNAr reactions.

Flow chemistry is another modern technique that is gaining prominence in chemical synthesis. In a flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer operation, especially for exothermic reactions. The synthesis of other substituted pyrimidines has been successfully demonstrated using flow chemistry, highlighting its potential applicability to the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactants, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various aminopyrimidine derivatives. mdpi.com

The synthesis of this compound via this method would involve the reaction of 4,6-dichloropyrimidine with N,N-dipropylamine in a sealed vessel under microwave irradiation. A suitable solvent, such as n-propanol or ethanol (B145695), is typically used, along with a base like triethylamine (B128534) (TEA) to scavenge the hydrogen chloride generated during the reaction. mdpi.comnih.gov The reaction temperature and duration are key parameters that can be precisely controlled to favor the desired mono-substituted product and minimize the formation of the di-substituted byproduct.

Illustrative Microwave Synthesis Parameters:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (min)Power (W)
4,6-DichloropyrimidineN,N-DipropylamineTriethylaminen-Propanol120-14015-30100-250

Note: This data is illustrative, based on typical conditions for similar reactions, as specific experimental data for this compound is not publicly available.

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. africacommons.netresearchgate.net Its application is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

For the synthesis of this compound, a flow chemistry setup would typically involve two separate inlet streams. One stream would contain 4,6-dichloropyrimidine dissolved in a suitable solvent, and the second would contain N,N-dipropylamine and a base in the same or a miscible solvent. These streams are pumped at precise flow rates into a T-mixer, where they combine before entering a heated reactor coil or a packed-bed reactor. The residence time within the heated zone is carefully controlled by adjusting the flow rate and reactor volume to maximize the conversion to the mono-aminated product. The output stream can then be directed to in-line purification or collection systems, allowing for a fully automated and continuous production process. researchgate.net

Key Parameters for a Hypothetical Flow Synthesis:

ParameterDescriptionTypical Range
Reactants 4,6-Dichloropyrimidine, N,N-Dipropylamine, Base (e.g., DIEA)0.1 - 1.0 M solutions
Solvent Acetonitrile, THF, Dioxane-
Reactor Type Heated coil reactor (PFA, stainless steel) or packed-bed-
Temperature 100 - 180 °CControlled via external heating
Residence Time Time reactants spend in the heated zone5 - 60 minutes
Pressure Applied to keep solvents in the liquid phase above their boiling points5 - 20 bar

Note: This data is illustrative, based on general principles of flow chemistry applied to SNAr reactions.

Solid-Phase Organic Synthesis (SPOS) Adaptations

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymer support (resin) while they undergo a series of chemical transformations. This approach simplifies the purification process immensely, as excess reagents and byproducts can be removed by simple filtration and washing of the resin. SPOS is a cornerstone of combinatorial chemistry for the generation of large compound libraries. africacommons.net

Several SPOS strategies can be envisioned for the preparation of this compound. One common approach involves the immobilization of a pyrimidine precursor onto a solid support. For instance, 4,6-dihydroxypyrimidine could be anchored to a Wang or Merrifield resin. The resin-bound diol would then be converted to the dichloropyrimidine derivative using a chlorinating agent like phosphorus oxychloride. Subsequent reaction with N,N-dipropylamine in solution would lead to the selective displacement of the C4 chloride. The final step involves cleaving the desired product, this compound, from the solid support using a reagent such as trifluoroacetic acid (TFA), which breaks the linker connecting the molecule to the resin. africacommons.net This multi-step process allows for easy purification at each stage, ensuring a high purity of the final product.

Illustrative Solid-Phase Synthesis Sequence:

StepActionReagents and Conditions
1. Anchoring Immobilize 4,6-dihydroxypyrimidine onto a suitable resin.Wang Resin, DIC, DMAP, DMF
2. Chlorination Convert the resin-bound dihydroxypyrimidine to dichloropyrimidine.POCl3, N,N-Dimethylaniline, Toluene
3. SNAr Reaction React the resin-bound dichloropyrimidine with the amine.N,N-Dipropylamine, DIEA, DMF
4. Cleavage Release the final product from the resin.TFA/DCM solution

Note: This table outlines a plausible, illustrative sequence based on established SPOS methodologies for heterocyclic compounds. africacommons.net

Chemical Reactivity and Transformation Mechanisms of 6 Chloro N,n Dipropylpyrimidin 4 Amine

Reactivity of the Pyrimidine (B1678525) Heterocycle

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle, a characteristic that fundamentally governs its reactivity. The two nitrogen atoms within the six-membered ring exert a strong electron-withdrawing effect, which deactivates the ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

Electrophilic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution at a carbon atom of a pyrimidine is generally a challenging transformation. researchgate.net The reaction is impeded by the reduced electron density of the ring, which repels incoming electrophiles. However, the presence of electron-donating groups can sufficiently activate the ring to allow for substitution, typically at the C-5 position, which is the most electron-rich carbon.

In the case of 6-Chloro-N,N-dipropylpyrimidin-4-amine, the N,N-dipropylamino group at the C-4 position serves as an activating group through a positive mesomeric effect (+M), donating electron density to the ring. Conversely, the chloro substituent at C-6 is an electron-withdrawing, deactivating group. Research into the electrophilic nitrosation of similarly substituted 4,6-disubstituted pyrimidines has shown a complex relationship between the substituents and reactivity. csu.edu.au Studies indicate that while an amino group is activating, the presence of two bulky alkyl groups on the amino moiety can sterically hinder the approach of the electrophile, potentially impeding the progress of the reaction despite the electronic activation. csu.edu.audocumentsdelivered.com Therefore, while electrophilic substitution on this compound at the C-5 position is theoretically possible, it may proceed with difficulty.

Nucleophilic Addition-Elimination Pathways on the Pyrimidine Scaffold

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. The mechanism for substitution on the pyrimidine scaffold is typically a nucleophilic aromatic substitution (SNAr). stackexchange.com This pathway involves a two-step process:

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring (such as C-6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org

Elimination: The aromaticity of the ring is restored by the departure of a leaving group from the same carbon atom.

For this compound, the carbon atoms at positions 2, 4, and 6 are the most electron-deficient and thus the most likely sites for nucleophilic attack. The presence of a good leaving group, the chloride ion, at the C-6 position makes this site particularly reactive towards this mechanism.

Transformations Involving the Chloro Substituent at C-6

The chloro group at the C-6 position is the most reactive site on the this compound molecule for transformations involving nucleophiles. Its displacement is facilitated by the electron-withdrawing nature of the adjacent ring nitrogens.

Nucleophilic Displacement Reactions

The primary reaction pathway for the C-6 chloro substituent is nucleophilic displacement, following the SNAr mechanism. A wide variety of nucleophiles can displace the chloride, leading to a diverse range of substituted pyrimidine derivatives.

The displacement of the C-6 chloro atom by various nitrogen nucleophiles, such as primary and secondary amines, is a common and efficient reaction. These aminolysis reactions typically proceed under basic conditions, often requiring heat to go to completion. The reaction of 4,6-dichloropyrimidine (B16783) with adamantane-containing amines, for example, demonstrates the selective monoamination to yield 4-amino-6-chloropyrimidines. nih.gov Further reaction can lead to disubstituted products. This indicates that the chloro group in this compound is readily displaceable by another amino group.

Below are representative examples of aminolysis reactions on a similar 4-amino-6-chloropyrimidine (B18116) core.

Table 1: Representative Aminolysis Reactions on 4-Amino-6-chloropyrimidine Systems
Nitrogen NucleophileReagents and ConditionsProduct StructureReference Reaction Type
AmmoniaAqueous NH₃, Ethanol (B145695), HeatN,N-dipropylpyrimidine-4,6-diamineDisplacement of Cl by NH₂
BenzylamineTriethylamine (B128534) (TEA), Dichloromethane (DCM), Room TemperatureN⁶-benzyl-N⁴,N⁴-dipropylpyrimidine-4,6-diamineDisplacement of Cl by primary amine chemrxiv.org
PiperidineK₂CO₃, DMF, 140°C6-(piperidin-1-yl)-N,N-dipropylpyrimidin-4-amineDisplacement of Cl by secondary amine nih.gov
Aniline (B41778)Weak base (e.g., NaHCO₃), Solvent (e.g., Dioxane), HeatN⁶-phenyl-N⁴,N⁴-dipropylpyrimidine-4,6-diamineDisplacement of Cl by aniline derivatives researchgate.net

Oxygen nucleophiles can also effectively displace the C-6 chloro substituent. Alkoxides (RO⁻) react to form 6-alkoxy-substituted pyrimidines, while hydroxide (B78521) ions (OH⁻) lead to the formation of the corresponding 6-hydroxypyrimidine derivative. Studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines have shown that a chlorine atom is readily displaced by amines, and in related systems, alkoxides can displace chlorine. chemrxiv.orgchemrxiv.org These reactions are foundational in creating diverse pyrimidine libraries for various applications.

The following table illustrates typical alkoxylation and hydroxylation reactions based on analogous pyrimidine systems.

Table 2: Representative Alkoxylation and Hydroxylation Reactions
Oxygen NucleophileReagents and ConditionsProduct StructureReference Reaction Type
Sodium methoxideMethanol (B129727) (MeOH), Reflux6-methoxy-N,N-dipropylpyrimidin-4-amineDisplacement of Cl by alkoxide chemrxiv.org
Sodium ethoxideEthanol (EtOH), Reflux6-ethoxy-N,N-dipropylpyrimidin-4-amineDisplacement of Cl by alkoxide chemrxiv.org
Sodium hydroxideWater/Dioxane, Heat6-(dipropylamino)pyrimidin-4(3H)-one (tautomer of 6-hydroxypyrimidine)Displacement of Cl by hydroxide
Thiolation and Sulfonylation Reactions

The chlorine atom at the C6 position of this compound can be displaced by sulfur-based nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. These reactions are valuable for introducing thioether and sulfonyl functionalities, which are important in medicinal chemistry.

Thiolation: The reaction with thiols (R-SH) proceeds efficiently in the presence of a base to generate the corresponding 6-(alkylthio)- or 6-(arylthio)-N,N-dipropylpyrimidin-4-amine derivatives. The base, typically a non-nucleophilic one such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the thiol, forming a more potent thiolate nucleophile (RS⁻). This nucleophile then attacks the electron-deficient C6 carbon of the pyrimidine ring, leading to the formation of a Meisenheimer complex intermediate, which subsequently expels the chloride ion to yield the final product. The use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common for these transformations. This novel chemistry can be explored to increase the chemical diversity of pyrimidine libraries. chemrxiv.org

Sulfonylation: The introduction of a sulfonyl group can be achieved by reacting this compound with a sulfonylating agent. For instance, reaction with sodium sulfite (B76179) (Na₂SO₃) in an aqueous or mixed solvent system can introduce a sulfonic acid group (-SO₃H) via nucleophilic displacement of the chloride. This transformation provides a route to highly polar, water-soluble pyrimidine derivatives.

Table 1: Representative Thiolation and Sulfonylation Reactions
EntryNucleophileReagents and ConditionsProductYield
1EthanethiolNaH, THF, 0 °C to rt6-(Ethylthio)-N,N-dipropylpyrimidin-4-amineHigh
2ThiophenolK₂CO₃, DMF, 80 °C6-(Phenylthio)-N,N-dipropylpyrimidin-4-amineGood
3Sodium SulfiteNa₂SO₃, H₂O/Dioxane, 100 °C4-(Dipropylamino)pyrimidine-6-sulfonic acidModerate
Cyanation and Azidation Reactions

Similar to sulfur nucleophiles, cyanide and azide (B81097) ions can readily displace the C6-chloro substituent of this compound. These reactions provide access to key synthetic intermediates.

Cyanation: The introduction of a nitrile (-CN) group is typically accomplished using an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction is usually conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The resulting 6-cyano-N,N-dipropylpyrimidin-4-amine is a versatile intermediate. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of various heterocyclic rings. The synthesis of 6-amino-5-cyano-pyrimidine derivatives is a well-established process in heterocyclic chemistry. researchgate.netnih.gov

Azidation: The substitution of the chlorine atom with an azide group (-N₃) is achieved by treating the substrate with sodium azide (NaN₃). This reaction is also typically performed in a polar aprotic solvent such as DMF. The resulting 6-azido-N,N-dipropylpyrimidin-4-amine serves as a precursor for the synthesis of 6-aminopyrimidines via reduction or can be used in cycloaddition reactions, such as the "click" chemistry reaction with alkynes to form triazoles.

Table 2: Representative Cyanation and Azidation Reactions
EntryNucleophileReagents and ConditionsProductYield
1Potassium CyanideKCN, DMSO, 120 °C6-Cyano-N,N-dipropylpyrimidin-4-amineGood
2Sodium AzideNaN₃, DMF, 100 °C6-Azido-N,N-dipropylpyrimidin-4-amineHigh

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable electrophilic partner for many such transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation (e.g., Arylation, Alkylation)

The Suzuki-Miyaura reaction is a highly versatile palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. researchgate.net For this compound, this reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position.

The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the chloropyrimidine to a Pd(0) complex. This is followed by transmetalation of the organic group from the boron atom to the palladium center, a step that is facilitated by a base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃). The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial, with phosphine (B1218219) ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos) being commonly employed. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step, allowing for efficient coupling. nih.govmdpi.com

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions
EntryBoronic AcidCatalyst SystemBase/SolventProductYield
1Phenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃, Dioxane/H₂O6-Phenyl-N,N-dipropylpyrimidin-4-amineGood
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2 mol%/4 mol%)K₃PO₄, Toluene6-(4-Methoxyphenyl)-N,N-dipropylpyrimidin-4-amineHigh
3Thiophene-2-boronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃, DME/H₂O6-(Thiophen-2-yl)-N,N-dipropylpyrimidin-4-amineGood
4Cyclopropylboronic acidPdCl₂(dppf) (3 mol%)K₃PO₄, Dioxane6-Cyclopropyl-N,N-dipropylpyrimidin-4-amineModerate
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide/triflate and an amine. wikipedia.orglibretexts.org This reaction provides a powerful alternative to classical methods like SNAr for constructing C-N bonds, especially for less reactive amines or substrates.

In the context of this compound, this reaction allows for the introduction of a second amino group at the C6 position, leading to the formation of pyrimidine-4,6-diamine derivatives. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition of the chloropyrimidine to Pd(0), followed by coordination of the amine, deprotonation by a base (typically a strong, non-nucleophilic base like sodium tert-butoxide, NaOtBu, or lithium bis(trimethylsilyl)amide, LiHMDS) to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands such as Xantphos or biaryl phosphines (e.g., RuPhos, BrettPhos) often providing the best results, particularly for challenging substrates like aryl chlorides. ccspublishing.org.cnnih.govrhhz.net

Table 4: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst SystemBase/SolventProductYield
1AnilinePd₂(dba)₃/XantphosCs₂CO₃, TolueneN⁴,N⁴-Dipropyl-N⁶-phenylpyrimidine-4,6-diamineGood
2MorpholinePd(OAc)₂/RuPhosNaOtBu, Dioxane4-(4-(Dipropylamino)pyrimidin-6-yl)morpholineHigh
3BenzylaminePd₂(dba)₃/BINAPNaOtBu, TolueneN⁶-Benzyl-N⁴,N⁴-dipropylpyrimidine-4,6-diamineHigh
4Ammonia (as LHMDS)Pd(OAc)₂/BrettPhosLiHMDS, THFN⁴,N⁴-Dipropylpyrimidine-4,6-diamineModerate
Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a cross-coupling reaction used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction provides a direct route to 6-alkynyl-substituted pyrimidines from this compound. These products are valuable building blocks in materials science and medicinal chemistry. nih.gov

The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine). researchgate.net The palladium catalyst undergoes oxidative addition with the chloropyrimidine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, yields the coupled product. More recently, copper-free Sonogashira protocols have been developed to avoid issues associated with copper, such as homocoupling of the alkyne (Glaser coupling). nih.govrsc.orgresearchgate.net These copper-free methods often require more specialized palladium catalysts or different reaction conditions but offer a cleaner reaction profile. rsc.org

Table 5: Representative Sonogashira Coupling Reactions
EntryAlkyneCatalyst SystemBase/SolventProductYield
1PhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N, THFN,N-Dipropyl-6-(phenylethynyl)pyrimidin-4-amineGood
21-HexynePd(PPh₃)₂Cl₂, CuIiPr₂NH, DMF6-(Hex-1-yn-1-yl)-N,N-dipropylpyrimidin-4-amineGood
3TrimethylsilylacetylenePd(OAc)₂/XPhos (Copper-free)Cs₂CO₃, DioxaneN,N-Dipropyl-6-((trimethylsilyl)ethynyl)pyrimidin-4-amineModerate
Negishi and Stille Couplings

While less frequently used than the Suzuki coupling due to the nature of the organometallic reagents, the Negishi and Stille couplings are also effective methods for C-C bond formation.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are among the most reactive organometallics used in cross-coupling, which allows for reactions to proceed under mild conditions. nih.gov For this compound, this reaction can be used to introduce a wide variety of alkyl and aryl groups. An efficient method for synthesizing 6-alkyl or 6-aryl purines via nickel-catalyzed Negishi cross-couplings of 6-chloropurines has been developed, suggesting its applicability to the pyrimidine core. documentsdelivered.com

Stille Coupling: The Stille reaction couples an organic halide with an organotin (stannane) reagent, catalyzed by palladium. wikipedia.org A key advantage of organostannanes is their stability to air and moisture, and their tolerance of a wide range of functional groups. organic-chemistry.org The main drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture. The mechanism is analogous to other palladium-catalyzed cross-couplings. The Stille reaction can be used to couple this compound with aryl, vinyl, and even alkyl stannanes. nih.govlibretexts.org

Table 6: Representative Negishi and Stille Coupling Reactions
Coupling TypeOrganometallic ReagentCatalystSolventProductYield
NegishiPhenylzinc chloridePd(PPh₃)₄THF6-Phenyl-N,N-dipropylpyrimidin-4-amineHigh
NegishiEthylzinc bromideNiCl₂(dppp)THF6-Ethyl-N,N-dipropylpyrimidin-4-amineGood
StilleTributyl(vinyl)stannanePd(PPh₃)₄TolueneN,N-Dipropyl-6-vinylpyrimidin-4-amineGood
StilleTrimethyl(phenyl)stannanePdCl₂(PPh₃)₂DMF6-Phenyl-N,N-dipropylpyrimidin-4-amineGood
Heck Reactions

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, represents a viable, though challenging, transformation for this compound. While aryl chlorides are known to be less reactive than their bromide and iodide counterparts in Heck couplings, advancements in catalyst design have enabled the use of these more cost-effective substrates. mdpi.com For electron-rich chloroheterocycles such as the title compound, the choice of catalyst and reaction conditions is crucial to achieving efficient coupling with alkenes.

The reaction typically involves a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, a base, and a suitable solvent. wikipedia.orglibretexts.orgorganic-chemistry.org The N,N-dipropylamino group at the C-4 position is an electron-donating group, which can increase the electron density of the pyrimidine ring and potentially hinder the oxidative addition step of the catalytic cycle. Consequently, more electron-rich and sterically demanding ligands are often required to facilitate this transformation.

Table 1: Representative Catalytic Systems for Heck Reactions of Chloroheterocycles

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂Tri(tert-butyl)phosphineCs₂CO₃1,4-Dioxane100-120
Pd₂(dba)₃XPhosK₃PO₄t-Amyl alcohol110
Herrmann's CatalystNoneNaOAcDMA130-140
PEPPSI-IPrNoneK₂CO₃t-BuOH80-100

This table presents generalized conditions for Heck reactions involving chloroheterocycles and is intended to be illustrative of the potential conditions for this compound.

The mechanism of the Heck reaction involves the oxidative addition of the chloropyrimidine to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination regenerates the catalyst and yields the desired 6-alkenyl-N,N-dipropylpyrimidin-4-amine product. libretexts.org

Reduction of the Carbon-Chlorine Bond

The carbon-chlorine bond at the C-6 position of this compound can be readily reduced to a carbon-hydrogen bond through various methods, most notably catalytic hydrogenation. This dehalogenation reaction is a common strategy in organic synthesis to remove a halogen atom that may have been necessary as a directing group or for a preceding reaction.

Catalytic hydrogenation is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. oregonstate.edu The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent such as formic acid or ammonium (B1175870) formate. nih.govrsc.org The reaction is generally performed in a protic solvent like ethanol or methanol and may require the addition of a base, such as magnesium oxide or sodium hydroxide, to neutralize the hydrogen chloride that is formed. oregonstate.edu

Table 2: Conditions for Catalytic Hydrogenation of Chloropyrimidines

Hydrogen SourceCatalystBaseSolventTemperature
H₂ (gas)10% Pd/CMgOEthanolRoom Temperature
HCOOH/NEt₃5% Pd/CNoneMethanolReflux
Ammonium formate10% Pd/CNoneIsopropanolReflux

This table provides general conditions for the reduction of chloropyrimidines and is representative of the methods applicable to this compound.

Alternatively, the reduction of the C-Cl bond can be achieved using metal hydrides. organicreactions.org Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can effectively dehalogenate chloropyrimidines. researchgate.net Dichloroindium hydride (HInCl₂) has also been shown to be effective in the reduction of carbon-halogen bonds. rsc.org

Reactivity of the N,N-Dipropylamino Substituent at C-4

The N,N-dipropylamino group at the C-4 position significantly influences the chemical properties of the molecule. Its electron-donating nature activates the pyrimidine ring towards electrophilic attack and its basicity allows for a range of acid-base and further functionalization reactions.

Basicity and Protonation Studies

The nitrogen atoms of the pyrimidine ring are generally the most basic sites in aminopyrimidines. Theoretical studies on 4-aminopyrimidine (B60600) have shown that the ring nitrogen atoms (N-1 and N-3) are more susceptible to protonation than the exocyclic amino nitrogen. The N,N-dipropylamino group, being electron-donating, increases the basicity of the ring nitrogens. However, direct protonation on the exocyclic nitrogen is less favorable. In some highly substituted triaminopyrimidines, protonation at the C-5 carbon has been observed. figshare.com The pKa of the conjugate acid of this compound is expected to be influenced by both the electron-donating amino group and the electron-withdrawing chloro substituent.

N-Alkylation and N-Acylation Reactions

The N,N-dipropylamino group can, in principle, undergo further alkylation or acylation. However, as a tertiary amine, N-alkylation would lead to the formation of a quaternary ammonium salt. The reactivity towards alkylating agents such as alkyl halides would depend on the reaction conditions. koreascience.krresearchgate.netnih.govsemanticscholar.orgrsc.org It is also possible for alkylation to occur on one of the ring nitrogen atoms, which are more basic.

N-acylation of the exocyclic tertiary amino group is not possible. However, acylation can occur at the ring nitrogens under certain conditions. More commonly, for related primary and secondary aminopyrimidines, N-acylation of the exocyclic amino group is a standard transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base. semanticscholar.orgreddit.comresearchgate.netresearchgate.net

Rearrangement Reactions Involving the Amino Group

Aminopyrimidines are known to undergo the Dimroth rearrangement, an isomerization reaction where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.orgrsc.org This rearrangement typically occurs under acidic or basic conditions and proceeds through a ring-opening and ring-closing mechanism. acs.orgnih.govnih.gov For a 4-aminopyrimidine derivative, this would involve the opening of the pyrimidine ring between the N-3 and C-4 positions, followed by rotation and ring closure to form a new pyrimidine ring where the exocyclic amino group has become part of the ring. The presence of substituents, such as the chloro group at C-6, can influence the facility of this rearrangement. acs.orgnih.gov

Oxidative Transformations of the Amine

The N,N-dipropylamino group is susceptible to oxidation. However, the more likely site of oxidation in this compound is one of the ring nitrogen atoms, leading to the formation of an N-oxide. cdnsciencepub.com The oxidation of aminopyrimidines is often achieved using peroxy acids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in trifluoroacetic acid. researchgate.net The regioselectivity of N-oxidation is influenced by the electronic effects of the substituents on the pyrimidine ring. The electron-donating N,N-dipropylamino group would direct oxidation to the adjacent ring nitrogen (N-3) or the para-positioned nitrogen (N-1). cdnsciencepub.com Direct oxidation of the tertiary N,N-dipropylamino group to an amine oxide is also a possibility under specific oxidative conditions. acs.org

Derivatization Strategies and Analogue Synthesis of 6 Chloro N,n Dipropylpyrimidin 4 Amine

Functionalization at the C-6 Position of the Pyrimidine (B1678525) Ring

The chlorine atom at the C-6 position of 6-Chloro-N,N-dipropylpyrimidin-4-amine is a key reactive handle for introducing a wide array of substituents through various organic reactions. This functionalization is a primary strategy for creating analogues with diverse electronic and steric properties.

Introduction of Diverse Carbon-Based Moieties (e.g., aryl, heteroaryl, alkyl, alkenyl, alkynyl)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds at the C-6 position. These reactions enable the introduction of a broad spectrum of carbon-based groups, significantly expanding the structural diversity of the parent molecule.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely employed method for the synthesis of 6-aryl- and 6-heteroaryl-N,N-dipropylpyrimidin-4-amines. This reaction involves the coupling of the this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. A variety of aryl and heteroaryl groups can be introduced using this method, leading to the synthesis of a library of biaryl compounds. researchgate.nethw.ac.ukresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. mdpi.com

Sonogashira Coupling: For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. organic-chemistry.org This palladium- and copper-co-catalyzed reaction couples the 6-chloropyrimidine with a terminal alkyne. researchgate.net The resulting 6-alkynyl-N,N-dipropylpyrimidin-4-amines are valuable intermediates that can be further elaborated or utilized for their unique electronic and structural features. nih.govchemrxiv.org

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents at the C-6 position. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of the 6-chloropyrimidine with an alkene. The stereoselectivity of the Heck reaction is a key consideration, often favoring the formation of the trans-alkene product.

Coupling ReactionCarbon-Based Moiety IntroducedKey Reagents
Suzuki CouplingAryl, HeteroarylBoronic acid/ester, Pd catalyst, Base
Sonogashira CouplingAlkynylTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base
Heck ReactionAlkenylAlkene, Pd catalyst, Base

Introduction of Heteroatom-Based Substituents (e.g., -OR, -SR, -NRR')

The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various heteroatom-based functional groups.

Alkoxy and Aryloxy Groups (-OR): Reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding 6-alkoxy- or 6-aryloxy-N,N-dipropylpyrimidin-4-amines. The reactivity of the alcohol or phenol (B47542) and the choice of base are important factors in these reactions. google.com

Alkylthio and Arylthio Groups (-SR): Similarly, treatment with thiols or thiophenols leads to the formation of 6-(alkylthio)- or 6-(arylthio)-N,N-dipropylpyrimidin-4-amines. These reactions typically proceed under basic conditions. researchgate.net

Amino Groups (-NRR'): A wide range of primary and secondary amines can displace the C-6 chlorine to yield 6-(substituted amino)-N,N-dipropylpyrimidin-4-amines. chemguide.co.uk This reaction is a straightforward method for introducing diverse amino functionalities, which can significantly alter the properties of the molecule. researchgate.netmdpi.comnih.gov

NucleophileHeteroatom-Based Substituent
Alcohol/Phenol (ROH/ArOH)Alkoxy/Aryloxy (-OR/-OAr)
Thiol/Thiophenol (RSH/ArSH)Alkylthio/Arylthio (-SR/-SAr)
Amine (R'R''NH)Substituted Amino (-NR'R'')

Modifications at the N,N-Dipropylamino Side Chain

In addition to functionalizing the pyrimidine ring, the N,N-dipropylamino side chain offers opportunities for structural modification, leading to the synthesis of a different class of analogues.

Cyclization to Form N-Heterocyclic Systems

The pyrimidine ring and its substituents can be utilized to construct fused heterocyclic systems. These reactions often involve intramolecular cyclization, leading to the formation of bicyclic or tricyclic structures.

Pyrimido[4,5-d]pyridazines: The synthesis of pyrimido[4,5-d]pyridazines can be achieved from functionalized pyrimidines. For example, a 5-acetyl-4-(aryloyl)-3,4-dihydropyrimidinone can undergo a Knorr condensation with hydrazines to form the fused pyridazine (B1198779) ring. researchgate.netsemanticscholar.org While not a direct cyclization of the N,N-dipropylamino group, this demonstrates a strategy for building fused systems from a pyrimidine core.

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines often starts from a 4-aminopyrimidine (B60600) derivative. jocpr.comnih.gov The pyridine (B92270) ring can be constructed by reacting the 4-aminopyrimidine with a three-carbon synthon or by intramolecular cyclization of a suitably substituted pyrimidine. nih.gov

Introduction of Additional Functionalities

Further functionalization of the N,N-dipropylamino side chain is a less explored area but holds potential for creating novel analogues. Strategies could involve the synthesis of N-propyl-N-(functionalized propyl)pyrimidin-4-amines, where one of the propyl chains bears an additional reactive group. This could be achieved by utilizing a starting amine with the desired functionality in the initial synthesis. The introduction of functionalities such as hydroxyl, amino, or carboxyl groups on the alkyl chains could provide new handles for further derivatization or for modulating the molecule's physicochemical properties. nih.govnih.govresearchgate.net

Regioselective Functionalization at C-2 and C-5 of the Pyrimidine Core

The electronic nature of the pyrimidine ring, being π-deficient, and the influence of existing substituents—the electron-withdrawing chloro group at C-6 and the electron-donating N,N-dipropylamino group at C-4—dictate the reactivity and regioselectivity of further substitutions. Functionalization at the C-2 and C-5 positions requires precise control, often achieved through metalation strategies or the strategic use of directing groups.

Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. wikipedia.org In the case of this compound, the N,N-dipropylamino group at the C-4 position can act as a directed metalation group (DMG). The heteroatom of the DMG coordinates to a strong lithium-based reagent, such as an alkyllithium or a lithium amide, directing the deprotonation to the adjacent C-5 position. wikipedia.org

The process begins with the interaction between the Lewis basic amino group and the Lewis acidic lithium reagent. wikipedia.org This brings the strong base into proximity with the C-5 proton, facilitating its abstraction to form a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups exclusively at the C-5 position. researchgate.net

Commonly used bases for such transformations include lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which are often preferred for π-deficient heterocycles like pyrimidine to avoid nucleophilic addition to the ring. uwindsor.ca The choice of base and reaction conditions is critical to achieve high yields and selectivity. For instance, treatment of 4-alkoxypyrimidines with LiTMP, followed by quenching with an electrophile, has been shown to yield the corresponding 5-substituted pyrimidines. researchgate.net More recently, hindered magnesium and zinc amide bases, such as TMPMgCl·LiCl, have been employed for the efficient metalation of electron-poor heteroarenes under mild conditions. harvard.edu

Functionalization at the C-2 position is generally more challenging via direct deprotonation due to the directing effect of the C-4 amino group towards C-5. However, strategies involving halogen-metal exchange or the use of bimetallic bases can achieve C-2 functionalization. researchgate.net For example, regioselective zincation using mixed Li/Zn bases has enabled unprecedented selectivity that cannot be achieved with lithium bases alone. researchgate.net

The table below summarizes various directed metalation strategies applicable to pyrimidine cores.

Directing Group (Position)Metalating AgentPosition FunctionalizedElectrophile (Example)Reference
Alkoxy (C-4)Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)C-5Various researchgate.net
Acylamino (C-4)Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)C-5Various researchgate.net
Amine (generic)n-Butyllithium (n-BuLi)C-5 (ortho)General Electrophiles wikipedia.org
Chloro (C-4)TMPMgCl·LiClC-5I2, PhSSPh harvard.edu
NoneTMPZnX·LiX (X=Cl, Br)C-2Various researchgate.net

Use of Protecting and Directing Groups

The inherent N,N-dipropylamino group in the target compound serves as a powerful directing group for C-5 functionalization. However, for the synthesis of diverse analogues, other protecting and directing groups can be strategically employed to alter this regioselectivity or to enable functionalization at the C-2 position.

A protecting group can be used to block a more reactive site, thereby forcing a reaction to occur at a less reactive position. For instance, if the C-5 position were temporarily protected, metalation or other substitution reactions might be directed toward the C-2 position.

Alternatively, a strong directing group could be temporarily installed at a different position to override the directing effect of the C-4 amino group. Pivaloylamino groups, for example, have been shown to direct metalation exclusively to their ortho position in pyridine systems. researchgate.net A similar strategy could be envisioned for pyrimidines, where the installation of such a group at C-2 could direct functionalization to the N1-adjacent position if other sites are blocked.

Furthermore, some groups can serve a dual role, acting as a directing group and then being transformed into another useful functional group. O-aryl carbamates, for example, are excellent directing groups that can undergo an anionic Fries rearrangement upon warming after lithiation, yielding a valuable ortho-hydroxy amide functionality. uwindsor.ca

The table below details examples of protecting and directing groups and their application in the functionalization of pyrimidine and related heterocyclic systems.

GroupFunctionPosition of InstallationPosition DirectedCommentsReference
PivaloylaminoDirecting GroupC-2 or C-4C-3 or C-5The pivaloyl group can be removed after functionalization. researchgate.net
PhenylthioProtecting/Directing GroupC-6C-5Used in uridine (B1682114) synthesis; the thioether is removed post-functionalization. researchgate.net
Carbamate (O-aryl)Directing GroupC-4C-5Can rearrange to an ortho-hydroxy amide (Anionic Fries Rearrangement). uwindsor.ca
MethoxyDirecting GroupC-2 or C-4C-3 or C-5A common and effective directing group for ortho-lithiation. wikipedia.orgresearchgate.net
OxazolineDirecting GroupC-2 or C-4C-3 or C-5A robust directing group that can be converted to other functionalities. uwindsor.ca

By employing these sophisticated derivatization strategies, a diverse library of analogues of this compound can be synthesized, with precise control over the substitution pattern at the C-2 and C-5 positions of the pyrimidine core.

Computational Chemistry and Theoretical Characterization of 6 Chloro N,n Dipropylpyrimidin 4 Amine

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the conformational flexibility of 6-Chloro-N,N-dipropylpyrimidin-4-amine are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations are employed to find the most stable geometric arrangement of its atoms in three-dimensional space.

Geometry optimization is performed by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. This process yields the equilibrium geometry of the molecule, characterized by specific bond lengths, bond angles, and dihedral angles. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure a high level of theoretical accuracy. nih.gov The optimized geometry provides a foundational model for further analysis of the molecule's properties.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

ParameterBond Length (Å)ParameterBond Angle (°)
C4-N(amine)1.35C2-N1-C6115.8
C6-Cl1.74N1-C6-C5123.5
N-C(propyl)1.47C6-C5-C4118.0
C-C(propyl)1.53C5-C4-N3120.5
C4-N(amine)-C(propyl)121.0

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results for similar molecules.

Conformational Analysis and Energy Minima Identification

The presence of flexible propyl groups attached to the amino group necessitates a thorough conformational analysis to identify the most stable spatial arrangements. The rotation around the C-N and C-C single bonds of the dipropylamino substituent gives rise to various conformers.

By systematically rotating these bonds and performing energy calculations for each resulting conformation, a potential energy surface can be mapped. The points on this surface with the lowest energy correspond to the most stable conformers. These energy minima represent the preferred shapes of the molecule under normal conditions. Identifying these low-energy conformers is crucial as they are the most likely to be involved in chemical reactions and intermolecular interactions.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular chemistry and physical properties of molecules. researchgate.net NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes within the molecule.

For this compound, NCI plots can reveal intramolecular interactions between the propyl chains and the pyrimidine (B1678525) ring, as well as potential sites for intermolecular interactions. These interactions, though weaker than covalent bonds, collectively influence the molecule's packing in the solid state and its behavior in solution. researchgate.netmdpi.com

Electronic Structure and Reactivity Prediction

The arrangement of electrons within the molecule dictates its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Theory and Analysis for Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO across the this compound molecule highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies (Theoretical)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and serves as an illustrative example based on typical FMO analysis of similar pyrimidine derivatives.

Electrostatic Potential (ESP) Maps and Charge Distribution Analysis

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are valuable for predicting how a molecule will interact with other charged or polar species.

In an ESP map of this compound, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent potential electrophilic or hydrogen bond donor sites. The nitrogen atoms of the pyrimidine ring and the chlorine atom are expected to be regions of negative potential, while the hydrogen atoms of the amino and propyl groups would exhibit a more positive potential. rsc.org This analysis helps in understanding the molecule's intermolecular interaction patterns.

Fukui Function and Parr Function Calculations for Reactivity Prediction

To understand the chemical reactivity of this compound, conceptual DFT provides a powerful framework. Key descriptors derived from this theory, such as the Fukui function and the Parr function, are instrumental in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks.

The Fukui function , , quantifies the change in electron density at a specific point (\mathbf{r}) when the total number of electrons in the system changes. It is defined as the derivative of the electron density (\rho(\mathbf{r})) with respect to the number of electrons at a constant external potential :

[ f(\mathbf{r}) = \left( \frac{\partial \rho(\mathbf{r})}{\partial N} \right)_{v(\mathbf{r})} ]

In practice, a finite difference approximation is used, leading to three forms of the Fukui function:

for nucleophilic attack (addition of an electron).

for electrophilic attack (removal of an electron).

for radical attack.

For this compound, calculations would likely reveal the nitrogen atoms of the pyrimidine ring and the exocyclic amine as potential sites for electrophilic attack, while the carbon atoms, particularly those bonded to the chlorine and nitrogen atoms, would be susceptible to nucleophilic attack.

The Parr function , , is a more recently developed descriptor that is particularly useful for predicting the sites for pericyclic reactions and for providing a more refined picture of electrophilicity. It is defined as:

[ P(\mathbf{r}) = \left( \frac{\delta F[\rho]}{\delta \rho(\mathbf{r})} \right)_{N} ]

where is the electrophilicity index functional. A hypothetical data table for Fukui function values might look like this:

AtomPredicted Site for Nucleophilic AttackPredicted Site for Electrophilic Attack
C2ValueValueValueHigh/LowHigh/Low
N1ValueValueValueHigh/LowHigh/Low
C4ValueValueValueHigh/LowHigh/Low
N(amine)ValueValueValueHigh/LowHigh/Low
C6ValueValueValueHigh/LowHigh/Low
ClValueValueValueHigh/LowHigh/Low

Note: The "Value" placeholders would be populated with numerical data from actual quantum chemical calculations.

Theoretical Studies on Reaction Mechanisms

Understanding the pathways of chemical reactions involving this compound is crucial for its synthesis and application. Computational chemistry offers a suite of tools to elucidate these mechanisms at a molecular level.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS is a critical step in understanding the kinetics of a reaction. Various algorithms, such as the Berny optimization algorithm, are employed to find these structures.

Once a TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis involves following the path of steepest descent from the TS down to the reactants and products, thereby confirming that the located TS indeed connects the desired minima on the potential energy surface.

Calculation of Activation Energies and Reaction Pathways

The activation energy () is the energy difference between the transition state and the reactants. Its calculation is fundamental for determining the rate of a chemical reaction. By mapping out the energies of reactants, transition states, intermediates, and products, a complete reaction profile can be constructed. This would allow for the comparison of different possible reaction pathways for, as an example, the nucleophilic substitution of the chlorine atom on the pyrimidine ring.

A hypothetical reaction coordinate diagram would plot the energy against the reaction coordinate, showing the relative energies of all species involved in the transformation.

Solvent Effects Modeling (Implicit and Explicit Solvation)

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for these effects in two primary ways:

Implicit solvation models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good first approximation of solvent effects.

Explicit solvation models involve including a number of solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.

Catalytic Cycle Simulations for Metal-Mediated Reactions

Many reactions involving pyrimidine derivatives are catalyzed by transition metals. Simulating a full catalytic cycle is a complex but highly informative computational task. It involves identifying all the intermediates and transition states in the cycle, including oxidative addition, reductive elimination, and transmetalation steps. For this compound, this could be relevant for understanding its participation in cross-coupling reactions.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of a molecule. For this compound, these would include:

NMR Spectroscopy: Chemical shifts ((\delta)) and coupling constants () for ¹H and ¹³C NMR can be calculated. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations also provide insights into the vibrational modes of the molecule.

Electronic Spectroscopy: UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions and the absorption wavelengths.

A hypothetical table of predicted spectroscopic data might be presented as follows:

Spectroscopic DataPredicted Value
¹H NMR (\delta) (ppm)Specific shifts for each proton
¹³C NMR (\delta) (ppm)Specific shifts for each carbon
Major IR Peaks (cm⁻¹)Frequencies and assignments
UV-Vis (\lambda{max}) (nm)Wavelength of maximum absorption

Note: The "Specific shifts," "Frequencies and assignments," and "Wavelength of maximum absorption" would be replaced with actual numerical values and descriptions derived from calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool in the structural elucidation of chemical compounds. Theoretical calculations, typically employing Density Functional Theory (DFT) or other quantum mechanical methods, can provide valuable insights into the expected ¹H and ¹³C chemical shifts and coupling constants. These predictions are instrumental in confirming molecular structures and assigning experimental spectra.

However, a comprehensive search of scholarly articles and spectral databases has not yielded any published theoretical studies or predicted NMR data for this compound. While computational software exists to perform such predictions, no specific results for this compound have been located.

Table 5.4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted Coupling Constants (Hz)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Vibrational Spectroscopy (Infrared and Raman) Frequency and Intensity Analysis

Computational vibrational analysis is used to predict the Infrared (IR) and Raman spectra of molecules. These predictions, based on the calculation of vibrational frequencies and their corresponding intensities, are crucial for identifying functional groups and understanding the vibrational modes of a molecule. Such analyses are typically performed using quantum chemical calculations.

Despite the utility of these methods, no specific computational studies on the vibrational frequencies and intensities for this compound were found in the reviewed literature. Therefore, a data table of predicted IR and Raman frequencies cannot be provided.

Table 5.4.2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Infrared (IR) Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Frequency (cm⁻¹)Predicted Raman Intensity
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Mass Spectrometry Fragmentation Pattern Prediction

The prediction of mass spectrometry fragmentation patterns is a complex area of computational chemistry that aids in the interpretation of experimental mass spectra. Various computational approaches, including quantum chemical calculations and rule-based systems, can be used to hypothesize the fragmentation pathways and the resulting mass-to-charge ratios (m/z) of the fragments.

A search for predicted mass spectrometry fragmentation patterns for this compound in scientific databases and literature did not yield any specific results. Without dedicated computational studies, a table of predicted fragmentation patterns cannot be constructed.

Table 5.4.3: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment (m/z)Proposed Structure of FragmentRelative Abundance
Data Not AvailableData Not AvailableData Not Available

Electronic Absorption (UV-Vis) Spectra Calculation

Time-dependent density functional theory (TD-DFT) is a common computational method for predicting the electronic absorption (UV-Vis) spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information is valuable for understanding the electronic transitions within a molecule.

Regrettably, no published computational studies on the electronic absorption spectrum of this compound could be located. As a result, a data table of calculated UV-Vis spectral properties is not available.

Table 5.4.4: Calculated Electronic Absorption Spectra for this compound

Electronic TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)
Data Not AvailableData Not AvailableData Not Available

Advanced Synthetic Methodologies and Innovations for Pyrimidine Amines

Development of More Efficient and Selective Catalytic Systems

The regioselectivity of the reaction between 4,6-dichloropyrimidine (B16783) and an amine is a critical challenge. The two chlorine atoms at the C4 and C6 positions are electronically similar, which can lead to mixtures of products in traditional SNAr reactions. thieme-connect.com Modern catalytic systems, particularly those based on palladium, have been developed to overcome this limitation and provide highly selective C-N bond formation.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for constructing C-N bonds. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction involves an aryl halide (or pseudohalide) and an amine in the presence of a base and a phosphine (B1218219) ligand. wikipedia.orglibretexts.org Its development has significantly expanded the scope and efficiency of aryl amine synthesis, largely replacing harsher, more traditional methods. wikipedia.org

Research into the amination of dichloropyrimidines has demonstrated the profound impact of palladium catalysis on regioselectivity. In the synthesis of 4-amino-6-aryl-2-chloropyrimidines, palladium-catalyzed reactions with secondary aliphatic amines using specific ligands and the base lithium bis(trimethylsilyl)amide (LiHMDS) strongly favor substitution at the C4 position, achieving regioselectivity ratios greater than 30:1. acs.org This is a significant improvement over non-catalyzed SNAr reactions, which typically yield ratios between 2:1 and 4:1. acs.org The choice of ligand is crucial, with catalysts like Pd(OAc)₂/dppb (1,4-bis(diphenylphosphino)butane) and the complex PdCl₂(PPh₃)₂ proving highly effective. acs.org

Table 1. Comparison of Catalyst Systems for Regioselective Amination of a Dichloropyrimidine Derivative acs.org
Catalyst System (mol %)LigandBaseC4:C2 Product RatioYield
None (SNAr)N/ALiHMDS2:1 to 4:1Variable
Pd(OAc)₂ (1) / dppb (1)dppbLiHMDS>99:197%
PdCl₂(PPh₃)₂ (5)PPh₃LiHMDS99:196%
Pd(OAc)₂ (5) / P(o-tol)₃ (10)P(o-tol)₃LiHMDS94:688%
Pd(OAc)₂ (5) / dppp (B1165662) (5)dpppLiHMDS95:583%

The mechanism of this enhanced selectivity is attributed to the formation of an organopalladium species as an impurity or intentionally added catalyst, which directs the reaction pathway. thieme-connect.com These catalytic approaches not only provide excellent yields and selectivities but also operate under mild conditions with low catalyst loadings, making them highly attractive for industrial applications. thieme-connect.com The use of bulky phosphine ligands such as DavePhos and JosiPhos has also been explored in the amination of chloro-substituted heterocycles. nih.gov

Green Chemistry Principles in the Synthesis of 6-Chloro-N,N-dipropylpyrimidin-4-amine

The integration of green chemistry principles into the synthesis of pyrimidine (B1678525) derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.inyale.edu Traditional pyrimidine syntheses often employ toxic reagents and volatile organic solvents, generating significant waste. rasayanjournal.co.inpowertechjournal.com

A key focus of green innovation is the replacement of conventional solvents. Polyethylene glycol (PEG-400) has been identified as an effective, non-toxic, biodegradable, and non-volatile solvent for SNAr reactions on nitrogen-containing heterocycles. nih.gov In one study, the reaction of various chloro-heterocycles with amines in PEG-400 at 120 °C resulted in excellent yields (81-95%) in just five minutes, demonstrating a significant process intensification compared to reactions in traditional solvents. nih.gov This approach could be directly applied to the synthesis of this compound.

Alternative energy sources are also a cornerstone of green chemistry. Microwave-assisted and ultrasound-assisted syntheses have been successfully employed for preparing pyrimidine derivatives. nih.govnanobioletters.com These techniques can dramatically shorten reaction times, increase yields, and simplify workup procedures. rasayanjournal.co.in

Furthermore, the development of reusable, heterogeneous catalysts aligns with green chemistry goals. rasayanjournal.co.in Catalysts such as porous poly-melamine-formaldehyde and TiO₂-SiO₂ have been used for pyrimidine synthesis under environmentally friendly conditions, such as solvent-free ball milling. powertechjournal.comresearchgate.net These catalysts can often be recovered and reused for multiple cycles without a significant loss of efficiency. powertechjournal.comresearchgate.net The catalytic methods discussed in the previous section also adhere to the green principle of using catalysis over stoichiometric reagents to improve atom economy. yale.edu

Table 2. Green Chemistry Approaches Applicable to Pyrimidine Amine Synthesis
PrincipleTraditional MethodGreen AlternativeReference
Safer SolventsDMF, DioxanePolyethylene Glycol (PEG-400), Water, Ethanol (B145695) nih.gov
Energy EfficiencyConventional HeatingMicrowave Irradiation, Ultrasound rasayanjournal.co.innih.govnanobioletters.com
CatalysisStoichiometric ReagentsPd-based catalysts, Reusable heterogeneous catalysts acs.orgresearchgate.net
Waste PreventionMulti-step synthesis with purificationOne-pot, multicomponent reactions rasayanjournal.co.innih.gov
Renewable FeedstocksPetroleum-based starting materialsBiomass-derived alcohols nih.govbohrium.com

Continuous Flow Synthesis Optimization

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and improved scalability. For SNAr reactions, which can be exothermic, flow reactors provide a high surface-area-to-volume ratio, enabling efficient heat transfer and precise temperature control, thus minimizing the formation of byproducts.

High-temperature and high-pressure flow reactors have been effectively used to carry out SNAr reactions of heterocycles with nitrogen nucleophiles. researchgate.net This technology allows for rapid heating to temperatures above the solvent's boiling point, significantly accelerating reaction rates. The synthesis of a broad range of amino-substituted heterocycles has been achieved efficiently using this protocol. researchgate.net Applying this to the production of this compound could lead to higher throughput and purity.

The optimization of flow reactions is often accelerated by high-throughput experimentation (HTE). nih.gov Automated systems can perform thousands of unique reactions in parallel, rapidly identifying optimal conditions (solvent, base, temperature, concentration) that can then be translated to a continuous flow setup. This approach provides a robust method for narrowing the vast parameter space required for the optimization of SNAr reactions. nih.gov The development of a flow process for this compound would likely involve such an HTE screening phase, followed by validation and scale-up in a dedicated flow reactor system.

Photocatalytic and Electrocatalytic Approaches for Functionalization

While the primary synthesis of this compound is achieved via SNAr, advanced catalytic methods are being explored for its subsequent functionalization. Electrocatalysis and photocatalysis offer novel pathways for forming C-C or C-N bonds under mild conditions, often with unique reactivity patterns.

An electrochemical approach has been successfully developed for the reductive cross-coupling of 4-amino-6-chloropyrimidines with aryl halides. nih.govnih.gov This process uses a catalytic amount of a nickel(II) complex in conjunction with a sacrificial iron anode. The reaction proceeds under mild, constant-current electrolysis to afford 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov The proposed mechanism involves the electrochemical reduction of Ni(II) to a catalytically active Ni(0) species, which then undergoes oxidative addition to the C-Cl bond of the pyrimidine. nih.gov This methodology demonstrates the potential of electrochemistry to functionalize the C6 position of the target compound, opening avenues to novel derivatives.

Table 3. Conditions for Electrochemical Arylation of a 4-Amino-6-chloropyrimidine (B18116) Substrate nih.gov
ParameterCondition
CatalystNiBr₂bpy (Nickel(II) bromide bipyridine complex)
AnodeSacrificial Iron (Fe) rod
CathodeNickel (Ni) foam
SolventN,N-Dimethylformamide (DMF)
ElectrolyteTetra-n-butylammonium bromide
ModeConstant current electrolysis (0.2 A)
TemperatureRoom temperature

Photocatalysis, particularly using visible light, is another rapidly advancing field in organic synthesis. nih.gov While specific applications to the functionalization of this compound are not yet widely reported, the principles are applicable. Photocatalysis can enable C-H functionalization or C-N bond formation on heterocyclic cores through radical pathways, providing access to products that are difficult to obtain through traditional thermal methods. This represents a promising future direction for creating novel analogues from pyrimidine amine intermediates.

Future Research Directions for 6 Chloro N,n Dipropylpyrimidin 4 Amine Chemistry

Exploration of Novel and Unprecedented Reaction Pathways

The reactivity of the C6-chloro substituent is a key feature of 6-Chloro-N,N-dipropylpyrimidin-4-amine, traditionally exploited in nucleophilic aromatic substitution (SNAr) reactions. While effective, future research must venture beyond these conventional transformations to uncover novel reaction pathways.

A significant area for exploration is the application of modern cross-coupling methodologies. While Suzuki and similar palladium-catalyzed reactions have been used for related chloropyrimidines to form C-C bonds, the landscape of cross-coupling is ever-expanding. biomedpharmajournal.orgresearchgate.net Future work could focus on applying a broader range of these reactions to the 6-chloro position. This includes exploring less common coupling partners and catalytic systems that may offer unique reactivity or functional group tolerance.

Furthermore, the direct C-H functionalization of the pyrimidine (B1678525) ring presents a frontier for innovation. Investigating methods to selectively activate and functionalize the C2 or C5 positions of the pyrimidine core, while the C6 position is occupied by chlorine, could lead to unprecedented molecular architectures. Such late-stage functionalization would be a powerful tool for rapidly generating diverse libraries of compounds.

Another avenue of interest is the exploration of photochemical or electrochemical activation methods. These techniques can induce unique reactivity patterns not achievable through traditional thermal methods, potentially leading to the discovery of entirely new transformations for this pyrimidine scaffold.

Table 1: Potential Novel Reaction Pathways for this compound

Reaction Type Potential Application Desired Outcome
Buchwald-Hartwig Amination Introduction of diverse amino groups at the C6 position. Access to novel diamine structures.
Sonogashira Coupling Formation of C-C triple bonds for further elaboration. Creation of extended, rigid molecular scaffolds.
C-H Activation/Functionalization Direct modification of the pyrimidine C2 or C5 positions. Rapid diversification of the core structure.

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on this compound should prioritize the development of synthetic routes that are not only efficient but also environmentally benign. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources where possible.

A key goal is to enhance the atom economy of the synthesis. This can be achieved by designing reaction pathways that incorporate a maximum number of atoms from the starting materials into the final product. For instance, moving away from classical condensation reactions that produce stoichiometric byproducts towards catalytic addition reactions would be a significant step forward.

The use of greener solvents and catalysts is another critical area. Exploring reactions in water, supercritical fluids, or bio-based solvents instead of traditional volatile organic compounds can drastically reduce the environmental impact. Similarly, replacing precious metal catalysts like palladium with more abundant and less toxic earth-abundant metals such as iron or copper is a major goal for sustainable chemistry.

Flow chemistry represents a paradigm shift in chemical synthesis that offers significant advantages in terms of safety, efficiency, and scalability. Developing a continuous flow synthesis for this compound and its derivatives would not only be a sustainable approach but also enable more precise control over reaction parameters, potentially leading to higher yields and purities.

Computational Design of Advanced Functionalized Analogues with Tuned Chemical Properties

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules. By employing quantum mechanical calculations and molecular dynamics simulations, it is possible to predict the chemical properties of hypothetical analogues of this compound before they are synthesized in the lab.

Future research should leverage these in silico methods to design advanced functionalized analogues with precisely tuned electronic, steric, and pharmacokinetic properties. For example, density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the pyrimidine ring, guiding the development of selective functionalization strategies.

Structure-based drug design (SBDD) approaches can be employed if a biological target is identified. nih.gov By modeling the binding of virtual analogues within the active site of a protein, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This computational pre-screening can save significant time and resources compared to traditional high-throughput screening.

Table 2: Computationally-Guided Design Parameters for Novel Analogues

Property to be Tuned Computational Method Potential Structural Modification
Electronic Properties Density Functional Theory (DFT) Introduction of electron-donating/withdrawing groups.
Solubility Molecular Dynamics (MD) Simulations Addition of polar functional groups.
Binding Affinity Molecular Docking, Free Energy Perturbation (FEP) Optimization of substituents for target interaction.

Integration of Machine Learning for Reaction Prediction and Optimization in Pyrimidine Chemistry

The intersection of artificial intelligence and chemistry is poised to revolutionize how chemical research is conducted. Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can predict the outcomes of unknown reactions with increasing accuracy. rjptonline.orgiscientific.orgacs.org

For the chemistry of this compound, ML models can be developed to predict the most likely product of a given set of reactants and conditions. nih.govresearchgate.net This predictive power can guide chemists towards fruitful reaction pathways and away from those likely to fail, accelerating the discovery of new derivatives. acs.org

Beyond predicting products, machine learning can also be used for reaction optimization. By analyzing the complex interplay between variables such as temperature, solvent, catalyst, and concentration, ML algorithms can identify the optimal conditions to maximize the yield and selectivity of a desired transformation. This approach can be particularly valuable for optimizing the challenging and novel reactions discussed in section 7.1.

The development of bespoke ML models for pyrimidine chemistry, trained on curated datasets of reactions involving this specific heterocycle, would be a powerful asset. As more data on the reactions of this compound and related compounds are generated, these models will become increasingly sophisticated and predictive, ushering in a new era of data-driven chemical synthesis.

Q & A

Q. What are the standard synthetic routes for 6-Chloro-N,N-dipropylpyrimidin-4-amine?

The compound can be synthesized via palladium-catalyzed amination of chloro-substituted pyrimidine precursors with dipropylamine. Key steps include:

  • Reacting 6-chloropyrimidin-4-amine with dipropylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands like Xantphos.
  • Optimizing reaction temperature (typically 80–100°C) and solvent (toluene or dioxane) to enhance yield .
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., Bruker Avance III 600 MHz) confirm substitution patterns and amine functionality.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., using a microTOF-Q II instrument) .
  • UV-Vis and IR Spectroscopy : Identify π→π* transitions in the pyrimidine ring and N–H stretching vibrations .

Q. What are the recommended storage conditions for this compound?

  • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the chloro group.
  • Avoid exposure to moisture and light, as these can degrade the compound .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Use quantum chemical calculations (e.g., DFT with Gaussian 16) to model transition states and identify energy barriers in amination reactions.
  • Combine with reaction path search algorithms (e.g., GRRM) to predict intermediates and byproducts .
  • Validate predictions experimentally using Design of Experiments (DoE) to minimize trial-and-error approaches .

Q. How should researchers resolve contradictions in reported yields across studies?

  • Conduct sensitivity analysis on variables like catalyst loading, solvent polarity, and reaction time.
  • Compare reaction conditions using statistical tools (e.g., ANOVA) to isolate critical factors.
  • Cross-reference purity data (e.g., HPLC or GC-MS) to rule out impurities affecting yield .

Q. What strategies improve selectivity in N,N-dialkylation reactions for pyrimidine derivatives?

  • Employ sterically hindered ligands (e.g., BINAP) to control regioselectivity.
  • Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance amine nucleophilicity .
  • Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. How can this compound be applied in drug discovery pipelines?

  • Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets (e.g., kinase enzymes).
  • Synthesize derivatives (e.g., 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine) for SAR studies .
  • Evaluate cytotoxicity and pharmacokinetics using in vitro assays (e.g., HepG2 cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.